molecular formula C22H25N7O2 B11517756 N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11517756
M. Wt: 419.5 g/mol
InChI Key: TVEFDZMNGQMNHZ-HZHRSRAPSA-N
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Description

(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that features a combination of piperazine, nitrophenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl intermediate, followed by the introduction of the piperazine moiety. The final step involves the formation of the triazole ring and the imine linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

Scientific Research Applications

(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE shares structural similarities with other piperazine and triazole derivatives.
  • Other similar compounds: 1-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZENE, 3,5-DIMETHYL-4H-1,2,4-TRIAZOLE derivatives.

Uniqueness

The uniqueness of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

(E)-1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C22H25N7O2/c1-17-24-25-18(2)28(17)23-15-20-8-9-21(22(14-20)29(30)31)27-12-10-26(11-13-27)16-19-6-4-3-5-7-19/h3-9,14-15H,10-13,16H2,1-2H3/b23-15+

InChI Key

TVEFDZMNGQMNHZ-HZHRSRAPSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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